5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole
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Overview
Description
This compound belongs to a class of compounds that are often investigated for their potential in various applications due to their unique chemical structures. Such compounds are known for their roles in forming heterocyclic compounds which have significant applications in medicinal and material chemistry.
Synthesis Analysis
- The synthesis process involves reactions with different heterocyclic amines, often in the presence of catalysts or specific reaction conditions. For example, pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives are synthesized from various precursor compounds (Mohamed et al., 2011).
Molecular Structure Analysis
- The molecular structures of these compounds are often confirmed through methods like X-ray diffraction and spectral data analysis. The structural features play a crucial role in determining the chemical and physical properties of these compounds (Caballero et al., 2001).
Chemical Reactions and Properties
- These compounds undergo various chemical reactions, including interactions with different organic and inorganic substances. The nature of these reactions is pivotal in exploring their applications in different fields of chemistry and pharmacology (Elmaati, 2002).
properties
IUPAC Name |
6-[(2-tert-butyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methyl]-2-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-22-16-6-5-14(11-17(16)23-13)12-18-24-19(15-7-9-21-10-8-15)25-26(18)20(2,3)4/h5-11H,12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPIGZJJLTDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC3=NC(=NN3C(C)(C)C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole |
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